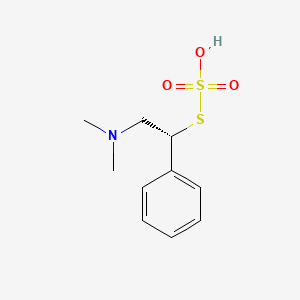
(R)-S-(2-(Dimethylamino)-1-phenylethyl)thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-S-(2-(Dimethylamino)-1-phenylethyl)thiosulfate is an organic compound that features a thiosulfate group attached to a phenylethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-S-(2-(Dimethylamino)-1-phenylethyl)thiosulfate typically involves the following steps:
Starting Materials: The synthesis begins with ®-2-(Dimethylamino)-1-phenylethanol.
Thiosulfation: The hydroxyl group of ®-2-(Dimethylamino)-1-phenylethanol is converted to a thiosulfate group using thiosulfuric acid or its derivatives under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at a moderate level to ensure the stability of the thiosulfate group.
Industrial Production Methods
In an industrial setting, the production of ®-S-(2-(Dimethylamino)-1-phenylethyl)thiosulfate may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the synthesis process.
Purification: Employing advanced purification techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
®-S-(2-(Dimethylamino)-1-phenylethyl)thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The thiosulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Halogenating agents or nucleophiles are used for substitution reactions.
Major Products
Sulfonate Derivatives: Formed through oxidation.
Thiol Derivatives: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
®-S-(2-(Dimethylamino)-1-phenylethyl)thiosulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-S-(2-(Dimethylamino)-1-phenylethyl)thiosulfate involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate biochemical pathways by altering the activity of key enzymes or signaling molecules.
Comparison with Similar Compounds
Similar Compounds
®-2-(Dimethylamino)-1-phenylethanol: The precursor to ®-S-(2-(Dimethylamino)-1-phenylethyl)thiosulfate.
®-S-(2-(Dimethylamino)-1-phenylethyl)sulfonate: An oxidized derivative.
®-S-(2-(Dimethylamino)-1-phenylethyl)thiol: A reduced derivative.
Uniqueness
®-S-(2-(Dimethylamino)-1-phenylethyl)thiosulfate is unique due to its thiosulfate group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
65390-76-3 |
|---|---|
Molecular Formula |
C10H15NO3S2 |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
[(1R)-2-(dimethylamino)-1-sulfosulfanylethyl]benzene |
InChI |
InChI=1S/C10H15NO3S2/c1-11(2)8-10(15-16(12,13)14)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,12,13,14)/t10-/m0/s1 |
InChI Key |
BPYPOPUJTIOIHL-JTQLQIEISA-N |
Isomeric SMILES |
CN(C)C[C@@H](C1=CC=CC=C1)SS(=O)(=O)O |
Canonical SMILES |
CN(C)CC(C1=CC=CC=C1)SS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


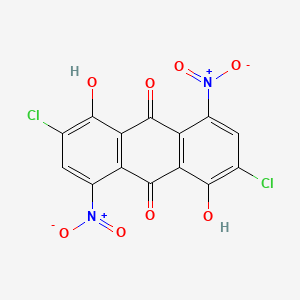
![[(Pentafluoroethyl)sulfanyl]benzene](/img/structure/B13802498.png)
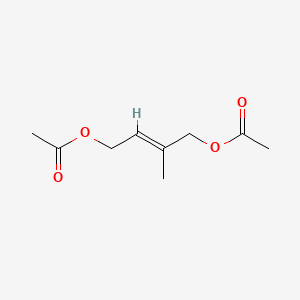
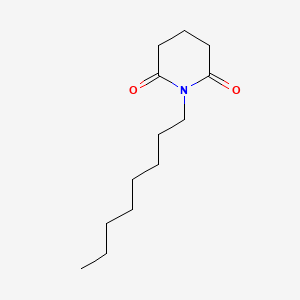
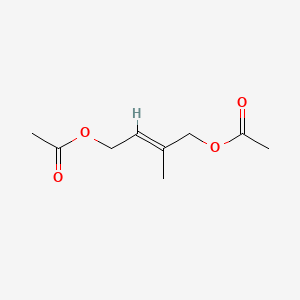





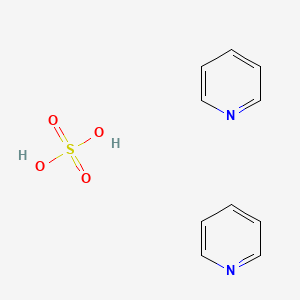
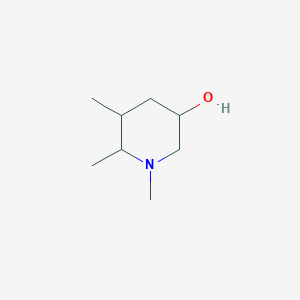
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-[(3-methylphenyl)sulfonyl]-](/img/structure/B13802586.png)

